Cas no 2907-62-2 (4-(5-phenylthiophen-2-yl)morpholine)

4-(5-phenylthiophen-2-yl)morpholine is a heterocyclic compound featuring a phenyl-substituted thiophene core linked to a morpholine moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and materials chemistry. The morpholine group enhances solubility and bioavailability, while the thiophene-phenyl backbone contributes to π-conjugation, useful in optoelectronic applications. Its well-defined reactivity allows for further functionalization, enabling the synthesis of complex derivatives. The compound is characterized by high purity and stability, ensuring consistent performance in research and industrial processes. Its versatility makes it suitable for applications in drug discovery, organic electronics, and ligand design.
4-(5-phenylthiophen-2-yl)morpholine structure
2907-62-2 structure
Product Name:4-(5-phenylthiophen-2-yl)morpholine
CAS No:2907-62-2
MF:C14H15NOS
MW:245.340002298355
CID:5446625
PubChem ID:693178
Update Time:2025-06-08

4-(5-phenylthiophen-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL17014777
    • 2907-62-2
    • STL231331
    • CHEMBL3323470
    • SR-01000029638-1
    • SR-01000029638
    • 2-Morpholino-5-phenylthiophen
    • Z56784516
    • 4-(5-phenylthiophen-2-yl)morpholine
    • 2-morpholin-4-yl-5-phenylthiophene
    • 4-(5-Phenyl-thiophen-2-yl)-morpholine
    • BDBM50498002
    • WAY-629049
    • EN300-18213973
    • AKOS000274983
    • 2-Phenyl-5-morpholinothiophene
    • Oprea1_853141
    • HMS1766O20
    • 4-(5-Phenyl-2-thienyl)morpholine
    • Inchi: 1S/C14H15NOS/c1-2-4-12(5-3-1)13-6-7-14(17-13)15-8-10-16-11-9-15/h1-7H,8-11H2
    • InChI Key: YDTNDUBELLDKIG-UHFFFAOYSA-N
    • SMILES: N1(C2SC(C3=CC=CC=C3)=CC=2)CCOCC1

Computed Properties

  • Exact Mass: 245.08743528g/mol
  • Monoisotopic Mass: 245.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 40.7Ų

Experimental Properties

  • Density: 1.182±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Melting Point: 132 °C
  • Boiling Point: 420.7±45.0 °C(Predicted)
  • pka: 4.69±0.20(Predicted)

4-(5-phenylthiophen-2-yl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18213973-0.05g
4-(5-phenylthiophen-2-yl)morpholine
2907-62-2 90%
0.05g
$148.0 2023-09-19

Additional information on 4-(5-phenylthiophen-2-yl)morpholine

4-(5-Phenylthiophen-2-yl)morpholine: A Comprehensive Overview

4-(5-Phenylthiophen-2-yl)morpholine, with the CAS number 2907-62-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The unique structure of 4-(5-Phenylthiophen-2-yl)morpholine makes it a valuable building block for the synthesis of various biologically active molecules and functional materials.

The molecular formula of 4-(5-Phenylthiophen-2-yl)morpholine is C13H13NOS, and its molecular weight is 235.31 g/mol. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a morpholine ring, which is a six-membered heterocyclic ring. The presence of these rings imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various applications.

In recent years, the study of 4-(5-Phenylthiophen-2-yl)morpholine has been driven by its potential in pharmaceutical research. One of the key areas of interest is its role as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-(5-Phenylthiophen-2-yl)morpholine in the development of novel antiviral agents. The compound's ability to modulate specific protein-protein interactions has been shown to inhibit viral replication, making it a promising lead for further drug development.

Beyond its pharmaceutical applications, 4-(5-Phenylthiophen-2-yl)morpholine has also found utility in materials science. The thiophene moiety is known for its excellent electronic properties, which can be exploited in the design of organic semiconductors and conductive polymers. Research published in Advanced Materials demonstrated that derivatives of 4-(5-Phenylthiophen-2-yl)morpholine exhibit high charge carrier mobility and stability, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices.

The synthesis of 4-(5-Phenylthiophen-2-yl)morpholine typically involves multi-step reactions, including coupling reactions and ring formation. One common approach is the Suzuki coupling reaction between 5-bromothiophene and phenylboronic acid, followed by nucleophilic substitution with morpholine. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and handling, 4-(5-Phenylthiophen-2-yl)morpholine should be stored under dry conditions and protected from light to prevent degradation. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and laboratory personnel.

The future prospects for 4-(5-Phenylthiophen-2-yl)morpholine are promising. Ongoing research continues to explore its potential in both pharmaceutical and materials science applications. For example, recent studies have investigated its use as a scaffold for developing new anticancer agents due to its ability to interact with specific cellular targets. Additionally, advancements in synthetic methods are expected to further enhance its accessibility and versatility.

In conclusion, 4-(5-Phenylthiophen-2-yl)morpholine, with CAS number 2907-62-2, is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an important molecule for researchers working on drug discovery, materials science, and beyond. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern science.

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